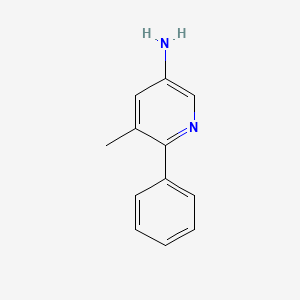

5-Methyl-6-phenylpyridin-3-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine and arylboronic acids .Molecular Structure Analysis

The molecular structure of 5-Methyl-6-phenylpyridin-3-amine consists of a pyridine ring attached to a phenyl group and an amine functional group.Physical And Chemical Properties Analysis

The predicted properties of 5-Methyl-6-phenylpyridin-3-amine include a boiling point of 334.1±37.0 °C, a density of 1.106±0.06 g/cm3, and a pKa of 5.66±0.20 .Aplicaciones Científicas De Investigación

DNA Interaction and Carcinogenic Properties : Studies have shown that derivatives of 5-phenylpyridine, like 2-acetoxyamino-5-phenylpyridine, interact significantly with DNA. These interactions are important for understanding the activation mechanisms by which carcinogenic aromatic amines modify DNA in vivo (Lutgerink et al., 1989).

Chemical Synthesis and Catalysis : Research in the area of chemical synthesis has explored the direct ortho arylation of N-phenylpyridin-2-amines through palladium(II)-catalyzed C–H activation. This process is significant for the development of new compounds and has broad applications in synthetic chemistry (Chu et al., 2014).

Aminosugar Synthesis : The compound has been utilized in the synthesis of new classes of aminosugars. This is particularly relevant in the development of novel pharmaceuticals and biologically active substances (Ravindran et al., 2000).

Copper(II) Complex Studies : Copper(II) complexes with ligands related to 5-phenylpyridine have been investigated for insights into their structure and reactivity. These studies are crucial for understanding the role of such complexes in catalysis and material science (Kunishita et al., 2008).

Biogenic Amine Uptake Inhibitors : Derivatives of methylpiperidine, closely related to 5-methyl-6-phenylpyridin-3-amine, have been explored for their potential as antidepressants, specifically in their ability to inhibit the re-uptake of biogenic amines in the brain (Balsamo et al., 1994).

Photolysis in Organic Synthesis : The use of photolysis in the synthesis of carcinogens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has been studied, highlighting the role of such compounds in food safety and toxicology (Bavetta et al., 1997).

Propiedades

IUPAC Name |

5-methyl-6-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWWINIMUNKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542391 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-phenylpyridin-3-amine | |

CAS RN |

84596-50-9 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)